Octadecyl pentadecafluorooctanoate
Description
Structurally, it consists of a fully fluorinated 8-carbon chain (C8F15) attached to a carboxylic acid group esterified with an 18-carbon alkyl chain (C18H37). This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), known for their chemical stability, hydrophobic/lipophobic properties, and industrial applications in surfactants, coatings, and polymers.
For instance, ammonium pentadecafluorooctanoate (APFO, CAS 3825-26-1) shares the same fluorinated backbone but differs in solubility and environmental behavior due to its ionic nature.
Properties
CAS No. |
131883-38-0 |
|---|---|
Molecular Formula |
C26H37F15O2 |
Molecular Weight |
666.5 g/mol |
IUPAC Name |
octadecyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
InChI |
InChI=1S/C26H37F15O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-43-19(42)20(27,28)21(29,30)22(31,32)23(33,34)24(35,36)25(37,38)26(39,40)41/h2-18H2,1H3 |
InChI Key |
WTSTWJMWBBUFJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecyl pentadecafluorooctanoate is synthesized through the esterification of pentadecafluorooctanoic acid with octadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers to maintain the reaction temperature and ensure efficient conversion. The product is then purified through distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Octadecyl pentadecafluorooctanoate primarily undergoes hydrolysis and substitution reactions. Hydrolysis involves the breaking of the ester bond in the presence of water, resulting in the formation of pentadecafluorooctanoic acid and octadecanol .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium hydroxide.
Major Products Formed
Hydrolysis: Pentadecafluorooctanoic acid and octadecanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Octadecyl pentadecafluorooctanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octadecyl pentadecafluorooctanoate involves its interaction with lipid membranes and proteins. The compound’s hydrophobic tail allows it to integrate into lipid bilayers, altering membrane properties and affecting membrane-bound proteins. This can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares octadecyl pentadecafluorooctanoate with key analogs:
Key Observations:
- Fluorination Degree: this compound and APFO/PFOA share a fully fluorinated C8 chain (15 fluorine atoms), whereas octadecyl pentafluoropropionate has only 5 fluorines on a shorter C3 backbone.
- Solubility : The octadecyl ester’s long alkyl chain reduces water solubility compared to ionic APFO, which is highly soluble. This impacts environmental mobility; esters may persist in sediments, while salts like APFO disperse widely in aquatic systems.
- Stability: All fluorinated analogs exhibit resistance to thermal and chemical degradation, but ester forms like this compound may hydrolyze slowly to release PFOA, a regulated persistent organic pollutant.
Environmental and Toxicological Profiles
- PFOA and APFO: Classified as substances of "very high concern" by the European Chemicals Agency (ECHA) due to carcinogenicity, persistence (P), bioaccumulation (B), and toxicity (T). APFO’s high solubility exacerbates its environmental spread.
- This compound: While less studied, its ester linkage may delay degradation but ultimately release PFOA. Regulatory proposals under the Stockholm Convention target PFOA-related compounds, including esters.
Regulatory Status
- PFOA and Salts : Banned or restricted globally under the Stockholm Convention (effective 2020) and EU REACH.
- Industry Shifts: Replacement with short-chain PFAS (e.g., C6 or C4) or non-fluorinated surfactants is ongoing but faces technical challenges.
Research Findings and Data Gaps
- Degradation Pathways: Studies indicate that this compound hydrolyzes to PFOA under environmental conditions, linking it to long-term contamination.
- Toxicity: Limited data exist on the ester’s direct toxicity, but its metabolic conversion to PFOA suggests similar hazards, including liver damage and carcinogenicity.
- Analytical Challenges : Detection of fluorinated esters in environmental samples requires advanced techniques like LC-MS/MS, complicating monitoring efforts.
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